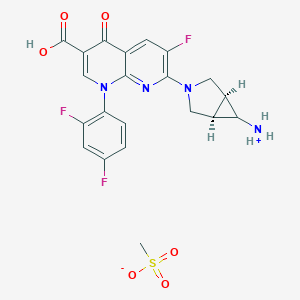

トロバフロキサシンメシル酸塩

概要

説明

Trovafloxacin mesylate is a broad-spectrum antibiotic that has been commonly marketed under the brand name Trovan by Pfizer. It exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . This compound was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones . due to its hepatotoxic potential, trovafloxacin mesylate was withdrawn from the market .

科学的研究の応用

Trovafloxacin mesylate has been used in various scientific research applications. It has been used as a test compound in toxicity assays to assess its toxicity in two-dimensional hepatocyte cultures . It has also been used to manipulate the mechanism of apoptotic cell disassembly during apoptosis . Additionally, trovafloxacin mesylate has been investigated for its therapeutic role in the treatment of experimental bacterial keratitis . It has shown significant efficacy in reducing colony-forming units in bacterial keratitis models .

作用機序

The mechanism of action of trovafloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are essential for the uncoiling of supercoiled DNA in bacteria, which is necessary for replication, transcription, and repair . By inhibiting these enzymes, trovafloxacin mesylate prevents the bacteria from replicating and repairing their DNA, leading to their death .

Safety and Hazards

Trovafloxacin mesylate is toxic and can cause severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical attention .

生化学分析

Biochemical Properties

Trovafloxacin mesylate’s bactericidal action results from the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair . By inhibiting these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating, thus stopping the infection.

Cellular Effects

Trovafloxacin mesylate has been shown to have significant effects on various types of cells. For instance, it has been found to elicit vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release at clinically relevant concentrations . It also significantly inhibited ATP release and migration of chemotactic-stimulated microglial cells .

Molecular Mechanism

The molecular mechanism of Trovafloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria, a critical step in DNA replication and transcription . By blocking these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Dosage Effects in Animal Models

In animal models, Trovafloxacin mesylate has shown to be effective in clearing lung infection . It was also found to be effective in preventing metastasis of leukemia cells to the lungs and other tissues, and in prolonging the survival of mice .

Metabolic Pathways

Trovafloxacin mesylate is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of Trovafloxacin mesylate is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .

準備方法

The synthesis of trovafloxacin mesylate involves several key steps. The key reaction in building the ring consists of a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in the loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate . The reactive function adds tert-Butyl alcohol from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

化学反応の分析

Trovafloxacin mesylate undergoes various types of chemical reactions, including substitution reactions. It blocks the activity of DNA gyrase and topoisomerase IV, enzymes essential in the replication, transcription, and repair of bacterial DNA . The major products formed from these reactions are the inhibition of bacterial DNA processes, leading to the bactericidal effect .

類似化合物との比較

Trovafloxacin mesylate is related to other fluoroquinolones, such as ciprofloxacin and ofloxacin . it has been shown to be more effective against Gram-positive bacteria than these other fluoroquinolones . Despite its effectiveness, trovafloxacin mesylate was withdrawn from the market due to its hepatotoxic potential . Similar compounds include ciprofloxacin, ofloxacin, and levofloxacin .

特性

IUPAC Name |

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNZICQDCVYXFW-GIPYJWDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045701 | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147059-75-4 | |

| Record name | Trovafloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROVAFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

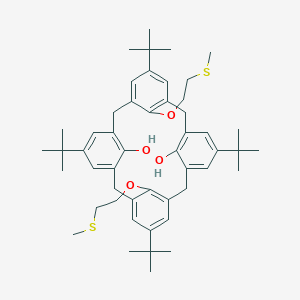

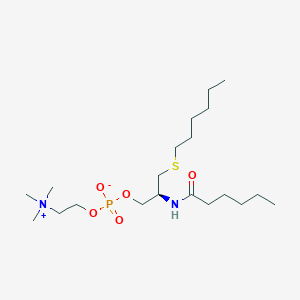

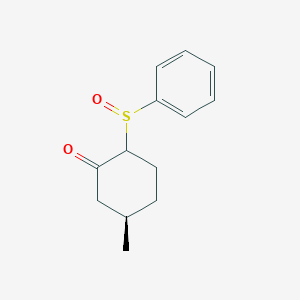

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)

![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)

![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)

![[5'-13C]thymidine](/img/structure/B119643.png)